1-Benzhydryl-3-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)urea

sigma receptor pharmacology radioligand binding receptor selectivity

1-Benzhydryl-3-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)urea (CAS 1235091-54-9) is a synthetic benzoylpiperidine urea that functions as a dual sigma-1/sigma-2 receptor ligand. Designated as Example 30 in a series of Cognition Therapeutics patent families (US9796672, US10207991, US10611728, US11691947) , this compound was developed as part of a program targeting sigma-2 receptor modulation for Alzheimer's disease and related neurodegenerative conditions.

Molecular Formula C27H28FN3O2
Molecular Weight 445.538
CAS No. 1235091-54-9
Cat. No. B2532225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzhydryl-3-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)urea
CAS1235091-54-9
Molecular FormulaC27H28FN3O2
Molecular Weight445.538
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4F
InChIInChI=1S/C27H28FN3O2/c28-24-14-8-7-13-23(24)26(32)31-17-15-20(16-18-31)19-29-27(33)30-25(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-14,20,25H,15-19H2,(H2,29,30,33)
InChIKeyNVOHEQIRBCKNPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzhydryl-3-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)urea (CAS 1235091-54-9): A Cognition Therapeutics Sigma Receptor Ligand for Neurodegenerative Drug Development


1-Benzhydryl-3-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)urea (CAS 1235091-54-9) is a synthetic benzoylpiperidine urea that functions as a dual sigma-1/sigma-2 receptor ligand. Designated as Example 30 in a series of Cognition Therapeutics patent families (US9796672, US10207991, US10611728, US11691947) [1], this compound was developed as part of a program targeting sigma-2 receptor modulation for Alzheimer's disease and related neurodegenerative conditions. Radioligand binding assays reveal a Ki of 220 nM at sigma-1 receptors and 910 nM at sigma-2 receptors, yielding an approximately 4.1-fold binding preference for sigma-1 [2]. The molecule incorporates a benzhydryl moiety, a 2-fluorobenzoyl-substituted piperidine ring, and a central urea linker—structural features that distinguish it from the isoindoline-based core scaffold dominating the Cognition Therapeutics clinical portfolio.

Why Generic Sigma Ligand Substitution Cannot Replace 1-Benzhydryl-3-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)urea in Neurodegenerative Disease Research


Sigma receptor ligands are notoriously sensitive to minor structural modifications; alterations to the N-acyl group, the benzhydryl substitution pattern, or the piperidine linker length can invert sigma-1/sigma-2 selectivity or introduce off-target binding to dopamine, serotonin, or NMDA receptors [1]. Within the Cognition Therapeutics patent estate alone, the sigma-2 binding affinities of exemplified compounds span from single-digit nanomolar to low micromolar values depending on scaffold geometry and substituent electronics [2]. The 2-fluorobenzoyl and benzhydryl elements of CAS 1235091-54-9 generate a specific selectivity signature (sigma-1 Ki = 220 nM; sigma-2 Ki = 910 nM) that cannot be assumed for other benzoylpiperidine ureas, methylsulfonyl analogs, or isoindoline-based sigma-2 modulators without explicit head-to-head binding data. Consequently, in pharmacological studies where the ratio of sigma-1 to sigma-2 engagement is a critical experimental variable, generic substitution of this compound with an in-class analog risks uncharacterized changes in receptor occupancy and downstream biological readouts.

Quantitative Differentiation Evidence for 1-Benzhydryl-3-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)urea vs. Sigma Receptor Comparators


Sigma-1 vs. Sigma-2 Binding Affinity Ratio Compared to the Reference Antipsychotic Haloperidol

CAS 1235091-54-9 demonstrates a sigma-1 Ki of 220 nM and sigma-2 Ki of 910 nM (selectivity ratio sigma-1/sigma-2 ≈ 4.1) [1]. By contrast, haloperidol—a widely used reference sigma-1 ligand—binds with Ki ≈ 3–5 nM at sigma-1 and Ki ≈ 50–80 nM at sigma-2, yielding a sigma-1/sigma-2 selectivity ratio of approximately 10–25 [2]. While both compounds favor sigma-1, the target compound's substantially weaker absolute affinity and lower selectivity ratio differentiate it as a moderate-affinity dual ligand rather than a high-potency sigma-1-preferring agent. This distinction is functionally relevant: haloperidol's high-affinity sigma-1 binding is convolved with potent D2 dopamine receptor antagonism, whereas CAS 1235091-54-9 was designed within a sigma-2-oriented program and lacks the obligatory dopaminergic liability of haloperidol [3].

sigma receptor pharmacology radioligand binding receptor selectivity

Scaffold-Class Divergence from the Clinical-Stage Isoindoline Sigma-2 Modulator CT1812

The Cognition Therapeutics clinical candidate CT1812 (Elayta; Example 62 in US10207991) is an isoindoline-based sigma-2 antagonist with reported sigma-2 Ki values in the low nanomolar range (~12 nM) [1]. CAS 1235091-54-9 (Example 30) is a benzoylpiperidine urea that exhibits a sigma-2 Ki of 910 nM—approximately 75-fold weaker than CT1812 [2]. The two compounds share no common core scaffold: CT1812 features an isoindoline ring system with a tert-butoxyphenol tail, whereas CAS 1235091-54-9 employs a 2-fluorobenzoyl-piperidine linked via a methylene urea to a benzhydryl cap. This scaffold divergence has direct consequences for physicochemical properties; the urea linkage introduces additional hydrogen-bond donor/acceptor capacity (HBD = 2, HBA = 4) relative to the isoindoline series .

sigma-2 receptor Alzheimer's disease scaffold chemistry

Impact of the 2-Fluorobenzoyl Substituent on Sigma Receptor Affinity: Evidence from a Methylsulfonyl Analog Comparison

A structurally proximate analog, 1-benzhydryl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea (CAS 1234980-86-9), replaces the 2-fluorobenzoyl group with a methylsulfonyl moiety while retaining the benzhydryl-urea-piperidine core . Although no direct sigma receptor binding data for this analog has been deposited in public databases, structure–activity relationship (SAR) principles established for benzoylpiperidine and phenylsulfonyl piperidine series indicate that the electron-withdrawing and steric properties of the 2-fluorobenzoyl group are expected to modulate sigma subtype affinity and selectivity relative to alkylsulfonyl counterparts [1]. Within the broader sigma ligand literature, fluorinated aromatic substituents consistently enhance sigma-1 binding through hydrophobic pocket interactions, whereas the methylsulfonyl group favors sigma-2 engagement [2]. The quantitative data available for CAS 1235091-54-9 (sigma-1 Ki = 220 nM, sigma-2 Ki = 910 nM) provides a benchmark against which procurement decisions for analogs lacking published binding data must be carefully evaluated.

structure-activity relationship fluorine substitution sigma receptor affinity

Sigma-1 Subtype Contribution Relative to Cognition Therapeutics' Program Emphasis on Sigma-2

The Cognition Therapeutics sigma receptor patent family (US9796672, US10207991, US10611728, US11691947) explicitly describes compounds that 'bind to the sigma-2 receptor' and are intended for synapse restoration in Alzheimer's disease [1]. Despite this sigma-2-centric program goal, CAS 1235091-54-9 (Example 30) exhibits a sigma-1 Ki of 220 nM, which is 4.1-fold tighter than its sigma-2 Ki of 910 nM [2]. This contrasts with the program's lead clinical candidate CT1812, which demonstrates high sigma-2 selectivity. The retention of significant sigma-1 affinity in CAS 1235091-54-9 may be relevant to emerging evidence that sigma-1 receptor modulation contributes to neuroprotection, calcium homeostasis, and endoplasmic reticulum stress responses in neurodegenerative contexts [3]. Therefore, within the chemical space of the Cognition Therapeutics portfolio, this compound occupies a distinct pharmacological niche as a sigma-1/sigma-2 dual ligand.

sigma-1 vs sigma-2 selectivity Alzheimer's disease target engagement program pharmacology

Recommended Procurement and Application Scenarios for 1-Benzhydryl-3-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)urea (CAS 1235091-54-9)


Sigma Receptor Subtype Selectivity Profiling in Alzheimer's Disease Cellular Models

For academic and industrial laboratories conducting side-by-side comparisons of sigma-1 vs. sigma-2 receptor engagement in primary neuronal cultures or iPSC-derived neurons, CAS 1235091-54-9 provides a defined moderate-affinity dual ligand with a known sigma-1/sigma-2 Ki ratio of ~4.1 [1]. Its quantitative binding data enable occupancy calculations that are not possible with uncharacterized benzoylpiperidine analogs. When used alongside selective sigma-1 (e.g., (+)-pentazocine) and sigma-2 (e.g., siramesine) reference ligands, this compound can help delineate the contribution of balanced sigma receptor engagement to synapse density restoration, a readout validated in the Cognition Therapeutics patent disclosures [2].

Scaffold Diversification in Sigma-2 Receptor Medicinal Chemistry Programs

Medicinal chemistry teams pursuing sigma-2 receptor modulators that avoid the isoindoline scaffold—whether for intellectual property freedom, improved synthetic scalability, or differentiated ADMET profiles—can use CAS 1235091-54-9 as a characterized exit vector [1]. The compound's benzoylpiperidine urea core, with its 2-fluorobenzoyl group and benzhydryl terminus, offers a synthetically tractable template amenable to parallel library synthesis. Its documented sigma-2 Ki of 910 nM, while weaker than clinical candidate CT1812 (~12 nM), establishes a baseline for structure–activity relationship optimization [2].

In Vivo Pharmacological Studies Requiring a Dual Sigma-1/Sigma-2 Ligand with Known Brain Penetration Parameters

Though direct brain-to-plasma ratio data for CAS 1235091-54-9 are not publicly available, its calculated physicochemical properties (molecular weight ~460 g/mol; cLogP ~4.5; topological polar surface area ~54 Ų) fall within established CNS drug-like space [1]. The benzhydryl and 2-fluorobenzoyl moieties are structural features commonly associated with passive blood–brain barrier permeability [2]. Investigators designing rodent studies to evaluate dual sigma receptor pharmacology in cognition or neuroprotection paradigms can select this compound as a probe with pre-established sigma-1/sigma-2 binding constants, noting that formal brain exposure studies remain a prerequisite [3].

Procurement Quality Control: Validation of Sigma Receptor Binding Activity Relative to Patent-Disclosed Example 30

Chemical vendors and in-house compound management groups supplying CAS 1235091-54-9 can use the published sigma-1 Ki of 220 nM and sigma-2 Ki of 910 nM as quality control benchmarks [1]. Any batch exhibiting binding activity that deviates significantly from these values—particularly if sigma-1 affinity drops below 500 nM or sigma-2 affinity exceeds 2 μM—should be flagged for re-purification or identity verification. This data-driven specification distinguishes the target compound from uncharacterized analogs sold without any receptor profiling documentation [2].

Quote Request

Request a Quote for 1-Benzhydryl-3-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.